![molecular formula C24H32Cl2N4O B13994912 4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride CAS No. 5431-76-5](/img/structure/B13994912.png)
4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride is a complex organic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1,N-diethylpentane-1,4-diamine;hydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Amine Functionalization: The diethylpentane-1,4-diamine moiety is introduced through reductive amination reactions, where the corresponding aldehyde or ketone is reacted with diethylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the quinazoline core, converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the epidermal growth factor receptor (EGFR) pathway, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent targeting EGFR.
Gefitinib: Similar to erlotinib, it is used in the treatment of non-small cell lung cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of the diethylpentane-1,4-diamine moiety, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
5431-76-5 |
|---|---|
Molecular Formula |
C24H32Cl2N4O |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C24H31ClN4O.ClH/c1-5-29(6-2)15-7-8-17(3)26-24-21-14-11-19(25)16-22(21)27-23(28-24)18-9-12-20(30-4)13-10-18;/h9-14,16-17H,5-8,15H2,1-4H3,(H,26,27,28);1H |
InChI Key |
YTQBUUFNUZWLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



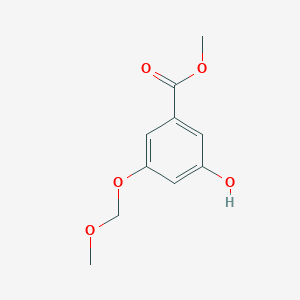
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
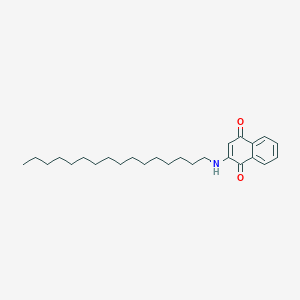
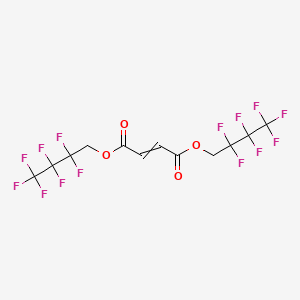
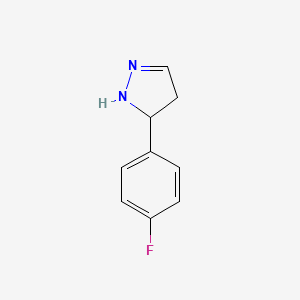
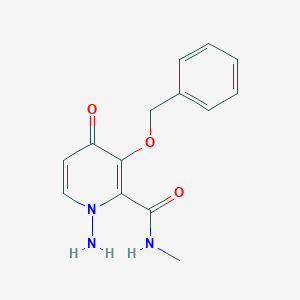
![Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate](/img/structure/B13994875.png)
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
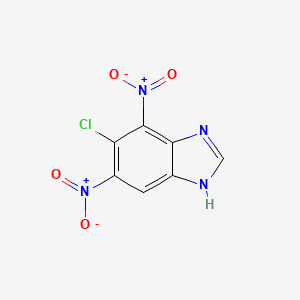
![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)
![Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-](/img/structure/B13994895.png)
